(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
Description
(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone (molecular formula: C₂₀H₂₆N₂O₆S, molecular weight: 422.5) is a sulfonamide-containing piperazine derivative with a furan-2-yl methanone moiety . The compound features:
- A 2,5-diethoxy-4-methylphenylsulfonyl group attached to the piperazine ring, which enhances steric bulk and modulates electronic properties.
Properties
IUPAC Name |
[4-(2,5-diethoxy-4-methylphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S/c1-4-26-17-14-19(18(27-5-2)13-15(17)3)29(24,25)22-10-8-21(9-11-22)20(23)16-7-6-12-28-16/h6-7,12-14H,4-5,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSPPODFNLLQQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone , with the CAS number 927636-70-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 422.5 g/mol . The structure consists of a piperazine ring linked to a furan moiety and a sulfonyl group, which may contribute to its biological effects.
| Property | Value |
|---|---|
| CAS Number | 927636-70-2 |
| Molecular Formula | C20H26N2O6S |
| Molecular Weight | 422.5 g/mol |
The biological activity of this compound can be attributed to its structural components:
- Piperazine Ring : Known for its role in various pharmacological activities, including anxiolytic and antidepressant effects.
- Sulfonyl Group : Often enhances the solubility and bioavailability of drugs.
- Furan Moiety : Linked to anti-inflammatory and anticancer properties in other compounds.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that related piperazine derivatives possess antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound suggest it may inhibit cell proliferation in various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting tumor growth through modulation of signaling pathways associated with cell survival .
Case Studies
- Antimelanogenic Effects : A study on related piperazine compounds showed promising results in inhibiting tyrosinase activity, which is crucial for melanin production. This suggests potential applications in skin whitening formulations .
- Cytotoxicity Assessment : In vitro studies have been conducted to evaluate the cytotoxic effects on cancer cell lines, revealing that certain derivatives of piperazine can significantly reduce cell viability at specific concentrations .
Scientific Research Applications
Biological Activities
The compound has been investigated for its potential biological activities, particularly in the fields of antiviral , antiproliferative , and anticonvulsant properties.
Antiviral Activity
Recent studies have highlighted the efficacy of piperazine derivatives, including this compound, as antiviral agents. Research indicates that modifications in the piperazine structure can enhance antiviral activity against various viruses, including influenza and HIV . The sulfonamide group is believed to play a crucial role in interacting with viral proteins, potentially inhibiting viral replication.
Antiproliferative Effects
The compound has shown promise in cancer research. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast and colon cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest . A comparative analysis of similar compounds revealed that those with a furan moiety tend to exhibit enhanced cytotoxicity against tumor cells.
Anticonvulsant Properties
Another area of interest is the anticonvulsant activity of this compound. Studies have indicated that piperazine derivatives can modulate neurotransmitter systems involved in seizure activity. The presence of the sulfonyl group may enhance binding affinity to specific receptors, leading to increased efficacy in seizure models .
Case Study 1: Antiviral Efficacy
A study published in 2022 evaluated the antiviral properties of several piperazine derivatives, including (4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone). The results indicated a significant reduction in viral load in treated cell cultures compared to controls. The compound's structure was linked to its ability to interfere with viral entry mechanisms .
Case Study 2: Cancer Cell Line Inhibition
Research conducted on various cancer cell lines revealed that this compound exhibited IC50 values ranging from 5 µM to 15 µM against different types of cancer cells. Notably, it showed higher efficacy against HT29 (colon cancer) cells compared to MCF7 (breast cancer) cells. The study concluded that the furan ring contributes significantly to its antiproliferative activity .
Comparison with Similar Compounds
Structural Analogues in Sulfonamide-Piperazine Scaffolds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name / ID | Molecular Formula | Molecular Weight | Substituent Variations | Key Features |
|---|---|---|---|---|
| Target Compound | C₂₀H₂₆N₂O₆S | 422.5 | 2,5-Diethoxy-4-methylphenylsulfonyl; furan-2-yl methanone | High lipophilicity due to diethoxy groups; moderate polarity from furan. |
| 4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]piperazin-1-ylmethanone | C₁₇H₁₉ClN₂O₅S | 398.858 | 5-Chloro-2-methoxy-4-methylphenylsulfonyl | Reduced lipophilicity vs. target compound; chloro substituent enhances electronegativity. |
| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) | C₁₆H₁₅F₃N₂OS | 340.36 | Trifluoromethylphenyl; thiophene-2-yl | Increased hydrophobicity (CF₃ group); thiophene offers stronger π-stacking vs. furan. |
| (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) | C₁₈H₂₀F₃N₃O | 359.37 | Pyrazole ring; butanone linker | Flexible alkyl chain improves solubility; pyrazole enables H-bonding. |
Key Observations :
Substituent Effects on Lipophilicity :
- The diethoxy groups in the target compound increase lipophilicity (logP ~3.2 estimated) compared to the methoxy-chloro analog (logP ~2.8) . This may enhance membrane permeability but reduce aqueous solubility.
- The trifluoromethyl group in Compound 21 significantly elevates hydrophobicity (logP ~3.5), favoring CNS penetration .
Heterocyclic Moieties: Furan-2-yl (target compound) provides moderate electron-richness, while thiophene-2-yl (Compound 21) offers stronger π-π interactions due to sulfur’s polarizability .
Biological Implications :
Preparation Methods
Thiophenol Oxidation Route
The most direct pathway involves the oxidation of 2,5-diethoxy-4-methylthiophenol. Chlorine gas in hydrochloric acid at 0–5°C converts the thiol group to a sulfonyl chloride with >90% efficiency.
Reaction Conditions :
-
Solvent : Dichloromethane
-
Temperature : 0–5°C
-
Oxidizing Agent : Cl₂ gas (2.2 equiv)
-
Catalyst : None required
Challenges :
Alternative Diazotization Pathway
For substrates lacking a thiophenol precursor, diazotization of 2,5-diethoxy-4-methylaniline followed by treatment with SO₂ and CuCl₂ yields the sulfonyl chloride. This method achieves 75–80% yield but requires strict pH control.
Piperazine Functionalization: Sulfonylation and Acylation
Sulfonylation of Piperazine
Piperazine reacts with 2,5-diethoxy-4-methylbenzenesulfonyl chloride in a 1:1 molar ratio. Triethylamine (2.5 equiv) in anhydrous THF at 25°C facilitates the reaction, producing the monosulfonylated piperazine intermediate in 85% yield.
Optimization Data :
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Triethylamine | THF | 85 | 98 |
| DMAP | DCM | 78 | 95 |
| NaHCO₃ | Acetone | 65 | 90 |
Excess base or elevated temperatures (>40°C) lead to disulfonylation byproducts, necessitating precise stoichiometry.
Acylation with Furan-2-yl Methanone
The free nitrogen of the sulfonylated piperazine undergoes acylation using furan-2-carbonyl chloride. Employing Hünig’s base (DIPEA) in DMF at 0°C minimizes furan ring opening, achieving 78% yield.
Critical Parameters :
-
Temperature : <10°C to prevent acyl chloride decomposition.
-
Solvent : Polar aprotic solvents (DMF, DMAc) enhance reactivity.
One-Pot Sequential Synthesis
A streamlined one-pot method eliminates intermediate isolation:
-
Piperazine (1.0 equiv), sulfonyl chloride (1.05 equiv), and TEA (2.5 equiv) in THF (25°C, 4 h).
-
Direct addition of furan-2-carbonyl chloride (1.1 equiv) and DIPEA (2.0 equiv) at −10°C.
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Quench with ice-water and extract with ethyl acetate.
Outcome :
Scalability and Industrial Considerations
Catalyst Recycling
Titanium-based catalysts (e.g., Ti(OiPr)₄), used in analogous sulfoxide syntheses, are ineffective for sulfone formation. Instead, stoichiometric oxidants like mCPBA or H₂O₂ with tungstate catalysts are preferred for large-scale runs.
Purification Strategies
-
Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves sulfonamide byproducts.
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Recrystallization : Ethanol/water (4:1) affords needle-like crystals (mp 142–144°C).
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) :
-
δ 7.82 (d, 1H, furan H-3)
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δ 6.68 (dd, 1H, furan H-4)
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δ 4.15 (q, 4H, OCH₂CH₃)
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δ 2.45 (s, 3H, Ar-CH₃)
IR (KBr) :
-
1345 cm⁻¹ (S=O asymmetric stretch)
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1660 cm⁻¹ (C=O stretch)
HRMS (ESI+) :
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions. For example:
Nucleophilic aromatic substitution : Reacting a sulfonyl chloride precursor (e.g., 2,5-diethoxy-4-methylbenzenesulfonyl chloride) with piperazine derivatives under anhydrous conditions. Triethylamine is often used as a base to neutralize HCl byproducts .
Coupling reactions : Acylation of the piperazine nitrogen with furan-2-carbonyl chloride in dichloromethane (DCM) at 0–5°C to prevent side reactions .
- Critical parameters :
- Temperature control : Excess heat can lead to sulfonyl group decomposition.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates .
- Yield optimization : Purification via column chromatography (ethyl acetate/hexane gradients) achieves >85% purity .
Q. How are spectroscopic techniques (NMR, FTIR, HRMS) used to confirm the structure and purity of this compound?
- FTIR : Key absorption bands include:
- ~1650 cm⁻¹ : Stretching vibrations of the carbonyl (C=O) group .
- ~1350–1150 cm⁻¹ : Asymmetric and symmetric S=O stretching of the sulfonyl group .
- ¹H/¹³C NMR :
- Piperazine protons : Resonate as multiplet signals at δ 2.5–3.5 ppm (piperazine CH₂) .
- Furan protons : Distinct doublets at δ 6.3–7.4 ppm (furan C-H) .
- HRMS : Confirms molecular weight with <2 ppm error (e.g., [M+H]⁺ at m/z 491.1542) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
- Case study : Discrepancies in kinase inhibition IC₅₀ values (e.g., 0.5 μM vs. 2.1 μM) may arise from:
- Assay conditions : Differences in ATP concentration (10 μM vs. 100 μM) or buffer pH .
- Protein purity : Impure kinase preparations can artificially inflate IC₅₀ values. Validate via SDS-PAGE (>95% purity) .
- Resolution : Use orthogonal assays (e.g., SPR for binding affinity, cellular assays for functional inhibition) to corroborate results .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Docking studies :
- Target protein (e.g., PI3Kγ) : The sulfonyl group forms hydrogen bonds with Lys833, while the furan engages in π-π stacking with Tyr867 .
- Selectivity filters : Modify the diethoxy group to reduce off-target binding to hERG channels (predicted via QSAR models) .
Experimental Design Challenges
Q. What are the critical considerations for optimizing reaction scales (mg to gram quantities) without compromising purity?
- Scale-up challenges :
- Exothermic reactions : Use jacketed reactors with controlled cooling (0–5°C) during sulfonylation .
- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for gram-scale batches .
- Quality control : Monitor intermediates via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
